Azido-PEG8-hydrazide
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Overview
Description
Azido-PEG8-hydrazide is a heterobifunctional polyethylene glycol (PEG) linker that contains both an azide group and a hydrazide group. This compound is widely used in click chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The azide group allows for copper-catalyzed azide-alkyne cycloaddition reactions, while the hydrazide group can react with aldehydes to form hydrazone bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG8-hydrazide can be synthesized through a multi-step process involving the functionalization of PEG with azide and hydrazide groups. The general synthetic route involves the following steps:
PEG Functionalization: Polyethylene glycol is first functionalized with an azide group. This can be achieved by reacting PEG with sodium azide in the presence of a suitable solvent.
Hydrazide Introduction: The azido-functionalized PEG is then reacted with hydrazine to introduce the hydrazide group.
The reaction conditions typically involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG8-hydrazide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) without the need for a copper catalyst.
Hydrazone Formation: The hydrazide group can react with aldehydes to form hydrazone bonds, which are useful in bioconjugation and drug delivery applications
Common Reagents and Conditions
CuAAC: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively. The reaction is typically carried out in aqueous or mixed solvent systems at room temperature.
SPAAC: This reaction does not require a catalyst and can be performed under physiological conditions, making it suitable for biological applications.
Hydrazone Formation: This reaction is usually carried out in aqueous or organic solvents at neutral to slightly acidic pH.
Major Products Formed
Triazoles: Formed from CuAAC and SPAAC reactions.
Hydrazones: Formed from the reaction of the hydrazide group with aldehydes.
Scientific Research Applications
Azido-PEG8-hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids to various surfaces or carriers.
Medicine: Utilized in the development of drug delivery systems, particularly in the creation of PROTACs for targeted protein degradation.
Industry: Applied in the production of functionalized materials and nanomaterials for various industrial applications
Mechanism of Action
The mechanism of action of Azido-PEG8-hydrazide is primarily based on its ability to undergo click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, while the hydrazide group forms hydrazone bonds with aldehydes. These reactions are highly specific and efficient, allowing for the precise modification of molecules and surfaces. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the targeted degradation of the protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Azido-PEG8-hydrazide can be compared with other PEG-based linkers that contain different functional groups. Some similar compounds include:
Azido-PEG8-acid: Contains an azide group and a carboxylic acid group.
Azido-PEG8-amine: Contains an azide group and an amine group.
Azido-PEG8-maleimide: Contains an azide group and a maleimide group.
The uniqueness of this compound lies in its combination of azide and hydrazide groups, which allows for versatile applications in both click chemistry and bioconjugation. This dual functionality makes it particularly useful in the synthesis of PROTACs and other complex molecules.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N5O9/c20-23-19(25)1-3-26-5-7-28-9-11-30-13-15-32-17-18-33-16-14-31-12-10-29-8-6-27-4-2-22-24-21/h1-18,20H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHZSHNFUKYUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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